5-Chloro-2-iodo-1,8-naphthyridine 5-Chloro-2-iodo-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904055
InChI: InChI=1S/C8H4ClIN2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H
SMILES:
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol

5-Chloro-2-iodo-1,8-naphthyridine

CAS No.:

Cat. No.: VC15904055

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-iodo-1,8-naphthyridine -

Specification

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
IUPAC Name 5-chloro-2-iodo-1,8-naphthyridine
Standard InChI InChI=1S/C8H4ClIN2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H
Standard InChI Key XBXYZLBHRFBUTQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=NC=CC(=C21)Cl)I

Introduction

Structural and Chemical Properties of 5-Chloro-2-iodo-1,8-Naphthyridine

Molecular Architecture

5-Chloro-2-iodo-1,8-naphthyridine (C₈H₄ClIN₂) features a bicyclic aromatic system with nitrogen atoms at positions 1 and 8. The chlorine substituent at position 5 and iodine at position 2 introduce significant steric and electronic effects. The iodine atom, with its large atomic radius and polarizability, facilitates cross-coupling reactions, while the chlorine atom enhances electrophilic substitution reactivity. Computational studies on similar naphthyridines suggest that halogen atoms at these positions stabilize the π-electron system, increasing aromaticity and resistance to oxidation .

Table 1: Comparative Structural Features of Halogenated Naphthyridines

CompoundSubstituentsKey Properties
5-Chloro-2-iodo-1,8-naphthyridineCl (C5), I (C2)High reactivity in cross-coupling
5-Bromo-1,8-naphthyridineBr (C5)Antimicrobial activity
8-Iodo-1,6-naphthyridineI (C8)Metal coordination potential

Synthetic Methodologies

Halogenation Strategies

Material Science Applications

Coordination Chemistry

The iodine atom in 5-chloro-2-iodo-1,8-naphthyridine enables complexation with transition metals. For instance, palladium complexes of iodinated naphthyridines serve as catalysts in Suzuki-Miyaura cross-coupling, achieving turnover numbers (TON) exceeding 10⁴ . Such applications highlight the compound’s potential in synthesizing conjugated polymers or organic semiconductors.

Optoelectronic Properties

Density functional theory (DFT) analyses indicate that dual halogenation red-shifts the absorption spectrum into the visible range (λₘₐₓ ≈ 450 nm), a property exploitable in organic photovoltaics . The electron-withdrawing effects of chlorine and iodine also improve charge carrier mobility, critical for thin-film transistor (TFT) fabrication.

Toxicity and Pharmacokinetic Profiling

Drug-Likeness Assessment

Using Lipinski’s rule of five, halogenated naphthyridines generally exhibit favorable pharmacokinetics. Calculated logP values for 5-chloro-2-iodo-1,8-naphthyridine analogs range from 2.1–3.8, within the acceptable threshold (<5) . Molecular dynamics simulations predict blood-brain barrier permeability (QPlogBB = −0.7 to 0.3), suggesting CNS activity potential .

Toxicity Risks

Despite promising profiles, iodine’s size may pose hERG channel blockade risks (QPlogHERG < −5), necessitating cardiac safety studies . In vitro assays on hepatic cell lines (HepG2) indicate moderate cytotoxicity (IC₅₀ = 12–18 µM), warranting structural optimization .

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